

# Measuring the Mechanical Properties of Cured SU-8: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals utilizing microfabrication techniques, the mechanical stability of structural materials is paramount. SU-8, an epoxy-based negative photoresist, is a popular choice for creating high-aspect-ratio microstructures due to its excellent chemical and thermal resistance. However, a thorough understanding of its mechanical properties, and how they compare to available alternatives, is crucial for the design and reliability of microdevices. This guide provides a comparative overview of the mechanical properties of cured SU-8 and other photoresists, supported by experimental data and detailed measurement protocols.

## **Quantitative Comparison of Mechanical Properties**

The mechanical properties of photoresists are highly dependent on processing conditions such as baking temperatures, exposure doses, and curing times. The following table summarizes the reported Young's modulus and hardness for SU-8 under various conditions, as well as for a notable alternative, KemLab's SQ series photoresist.



Material	Processing Conditions	Measurement Technique	Young's Modulus (GPa)	Hardness (GPa)
SU-8	Postbaked at 95°C	Tensile Testing	4.02[1]	-
Hardbaked at 200°C	Beam Deflection	4.95 ± 0.42[1]	-	
Hardbake, 2µm film	Nanoindentation	3.48 ± 0.57[1]	-	
No Hardbake, 2µm film	Nanoindentation	2.92 ± 0.43[1]	-	
Post- and Hard- baked	Nanoindentation	~6.2[2]	0.364 ± 0.016[2]	
Pre-baked	Nanoindentation	~6.2	0.173 ± 0.012[2]	
Hard-baked at 125°C, Tested at 20°C	AFM	3.85[3]	0.194[3]	
Hard-baked at 125°C, Tested at 100°C	AFM	2.09[3]	0.108[3]	
60μm wide specimens	Tensile Testing	2.2 ± 0.1[4]	-	-
KemLab SQ Series	Not specified	Not specified	2.0	-

Note: The wide range of values for SU-8 highlights the significant influence of processing parameters on its final mechanical properties.

# **Qualitative Comparison with Other Photoresist Alternatives**



Quantitative mechanical data for all photoresist alternatives is not always readily available in literature. The following provides a qualitative comparison of Ordyl P-50100 and SPR 220-7 based on their material composition and available descriptions.

Photoresist	Material Type	General Mechanical Characteristics
Ordyl P-50100	Acrylate-based dry film	Acrylate-based photoresists are known for their toughness and flexibility.[5] Dry film formats offer excellent thickness uniformity.
SPR 220-7	Novolac-based (positive)	Novolac resins typically provide good film-forming characteristics, thermal stability, and etch resistance.  [6] They are generally harder and more brittle than acrylate-based resists.

### **Experimental Protocols**

Accurate and reproducible measurement of mechanical properties is critical. Below are detailed methodologies for three common techniques used for characterizing thin photoresist films.

#### **Nanoindentation**

Nanoindentation is a powerful technique for measuring the hardness and elastic modulus of thin films. The procedure is standardized by ISO 14577 and ASTM E2546.[5]

- Sample Preparation: A thin film of the photoresist is prepared on a rigid substrate (e.g., a silicon wafer) following the desired curing protocol. The surface of the film should be clean and smooth.
- Instrumentation: A nanoindenter equipped with a Berkovich diamond tip is typically used. The instrument is calibrated using a standard material, such as fused silica.



#### Testing Procedure:

- The indenter tip is brought into contact with the surface of the photoresist film.
- A controlled load is applied, and the displacement of the indenter into the film is continuously measured. To avoid substrate effects, the indentation depth should be less than 10% of the film thickness.
- The load is then removed, and the unloading curve is recorded.
- Data Analysis: The Young's modulus and hardness are calculated from the loaddisplacement curve using the Oliver-Pharr method.[8] This involves analyzing the initial portion of the unloading curve to determine the stiffness of the contact.

### **Tensile Testing of Thin Films**

Tensile testing provides information about the material's stress-strain behavior, including its Young's modulus and ultimate tensile strength. For thin polymer films, ASTM D882 is the relevant standard.[1][2][6][9]

- Specimen Preparation: Free-standing thin film specimens with a defined gauge length and width are fabricated. This often involves patterning the photoresist on a sacrificial layer that is later removed.
- Instrumentation: A micro-tensile testing system equipped with a high-resolution load cell and a displacement sensor is used. The specimen is mounted between two grips.
- Testing Procedure:
  - The specimen is subjected to a uniaxial tensile load at a constant strain rate.
  - The force applied and the elongation of the specimen are recorded until the specimen fractures.
- Data Analysis: The engineering stress is calculated by dividing the applied force by the initial cross-sectional area of the specimen. The engineering strain is the change in length divided by the initial gauge length. The Young's modulus is determined from the initial linear portion of the stress-strain curve.



## **Atomic Force Microscopy (AFM)**

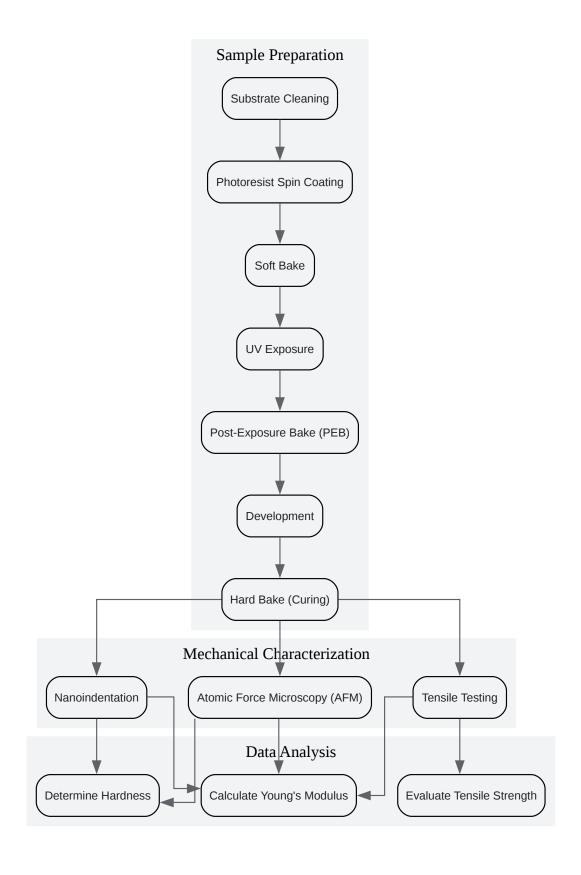
AFM can be used to probe mechanical properties at the nanoscale with high spatial resolution.

- Sample Preparation: A cured photoresist film on a substrate is prepared. The surface should be clean and relatively flat.
- Instrumentation: An AFM operating in force-spectroscopy mode is used. A cantilever with a well-characterized tip (known geometry and spring constant) is selected.
- Testing Procedure:
  - The AFM tip is brought into contact with the sample surface.
  - A force-distance curve is generated by ramping the z-piezo to indent the tip into the material and then retracting it.
- Data Analysis: The elastic modulus can be extracted by fitting the indentation portion of the force-distance curve to a contact mechanics model (e.g., Hertzian, Sneddon). Adhesion forces can be determined from the retraction part of the curve.[10]

## Experimental Workflow for Mechanical Characterization

The following diagram illustrates a typical workflow for measuring the mechanical properties of a cured photoresist.





Click to download full resolution via product page

Workflow for mechanical characterization of cured photoresist.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. seas.upenn.edu [seas.upenn.edu]
- 5. US5045431A Dry film, aqueous processable photoresist compositions Google Patents [patents.google.com]
- 6. C.L. Henderson Group Introduction to DNQ-Novolac Resists [sites.google.com]
- 7. elgaeurope.it [elgaeurope.it]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [Measuring the Mechanical Properties of Cured SU-8: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198560#measuring-the-mechanical-properties-of-cured-su-8]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com